molecular formula C9H12BrN3O B1418595 N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide CAS No. 1157002-06-6

N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide

Cat. No.: B1418595
CAS No.: 1157002-06-6
M. Wt: 258.12 g/mol
InChI Key: ZNAMWCLKWQVGPJ-UHFFFAOYSA-N
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Description

N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromopyridine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide typically involves the reaction of 5-bromopyridine-2-amine with ethyl acetate under specific conditions. One common method involves the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote the reaction . The reaction conditions are generally mild and metal-free, making the process efficient and environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the bromopyridine moiety.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety plays a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide can be compared with other similar compounds, such as:

    N-(5-Bromopyridin-2-yl)acetamide: This compound has a similar structure but lacks the ethylamine linkage.

    N-(5-Bromopyrimidin-2-yl)acetamide: This compound contains a pyrimidine ring instead of a pyridine ring.

    N-t-Butyl 2-(5-bromopyridin-2-yl)acetamide: This compound has a tert-butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[2-[(5-bromopyridin-2-yl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-7(14)11-4-5-12-9-3-2-8(10)6-13-9/h2-3,6H,4-5H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAMWCLKWQVGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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